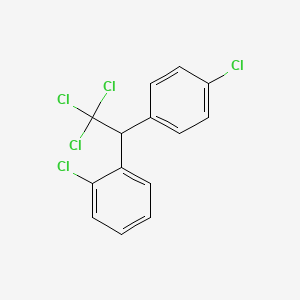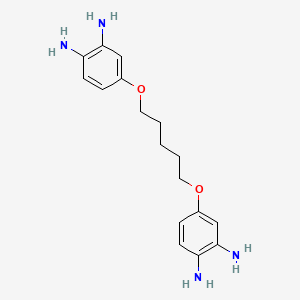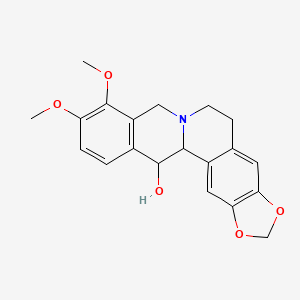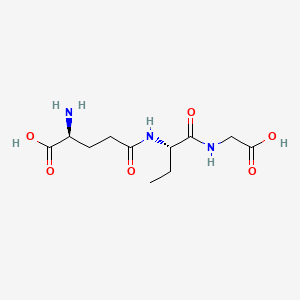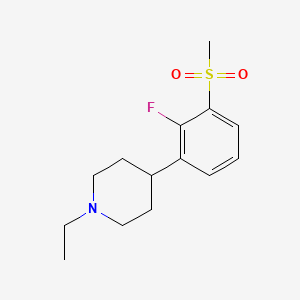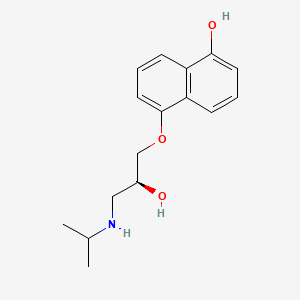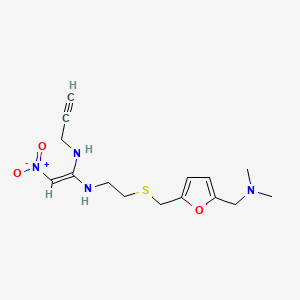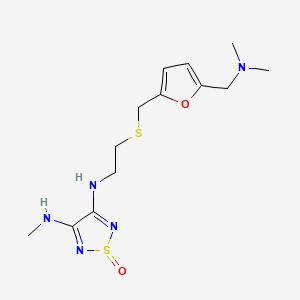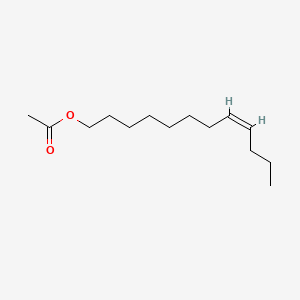
2,5,8,11-Tetraoxatridecan-13-oic acid
Vue d'ensemble
Description
“2,5,8,11-Tetraoxatridecan-13-oic acid” is an organic compound . It is also known by other names such as “2- (2- (2- (2-Methoxyethoxy)ethoxy)ethoxy)acetic acid” and "m-PEG3-CH2COOH" .
Synthesis Analysis
The compound has been used in the synthesis of a new family of ionic liquids based on oligoether carboxylates . It was shown to form room-temperature ionic liquids (RTILs) even with small alkali ions such as lithium and sodium .Molecular Structure Analysis
The molecular formula of “2,5,8,11-Tetraoxatridecan-13-oic acid” is C9H18O6 . Its molecular weight is 222.24 g/mol .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 222.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 11 .Applications De Recherche Scientifique
Use in PROTACs Synthesis
“m-PEG3-CH2COOH” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Bioconjugation Research
“Mal-PEG3-CH2COOH” is a derivative of “m-PEG3-CH2COOH” and is a valuable tool for bioconjugation research . Bioconjugation is the process of chemically linking two biomolecules together, which is a key technique in many areas of research and drug development .
Drug Delivery Systems
The biocompatibility and tunability of PEG-based compounds like “m-PEG3-CH2COOH” make them ideal for use in drug delivery systems . They can be used to improve the solubility, stability, and half-life of therapeutic agents .
Ionic Liquid Applications
“2,5,8,11-Tetraoxatridecan-13-oic acid” has been studied in the context of ionic liquids . Ionic liquids have a range of potential applications, including use as reaction media in batteries and supercapacitors, in solar and fuel cells as gating materials in field-effect transistors, for electrochemical deposition of metals and semiconductors, and for protein extraction and crystallization .
Use in Organic Synthesis
“2,5,8,11-Tetraoxatridecan-13-oic acid” is used in organic synthesis . Its properties make it a useful reagent in the synthesis of a variety of organic compounds .
Use in the Preparation of Chitosan/PEG Composite Films
In a study, PEG was used as a crosslinking agent to prepare a series of chemically crosslinked chitosan/PEG composite films . The carboxyl-terminated PEG (HOOC-PEG-COOH) was synthesized first, and then used in the preparation of the composite films .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-12-2-3-13-4-5-14-6-7-15-8-9(10)11/h2-8H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGLNCAVZDQPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431952 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16024-60-5 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60431952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

